2-Methyl-6,7-dihydro-1-benzothiophen-4(5H)-one
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Overview
Description
2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound with the molecular formula C9H10OS. It belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylphenylthioketone with a suitable reagent under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one involves its interaction with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its antioxidant activity may result from its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydrobenzo[b]thiophen-4(5H)-one: Lacks the methyl group at the 2-position, which may affect its chemical reactivity and biological activity.
2-methylbenzo[b]thiophene:
Uniqueness
2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to the presence of both the methyl group and the ketone functional group. This combination of structural features may contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
5279-03-8 |
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Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C9H10OS/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5H,2-4H2,1H3 |
InChI Key |
YLBYTFFQSQXGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)CCCC2=O |
Origin of Product |
United States |
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